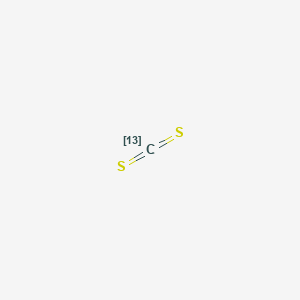
碳-13C 二硫化物
描述
Carbon-13C disulfide is a carbon-13 labeled analog of carbon disulfide . It is used as a building block in organic chemistry, an industrial and chemical non-polar solvent, and in biological studies to evaluate toxicity .
Synthesis Analysis
Carbon-13C disulfide can be synthesized in a gaseous matrix or solid matrix. The byproduct of the synthesis is iodine. A CH3I/N2 mixture is poured over a mixture of sand and P4S10 at a speed of 15 ml/min for 5 hours at 330°C. The iodine is then removed with KOH, and the gas stream is cooled (trap cooled to -70°C), refrozen under vacuum, yielding a content of CS2: 99% .Molecular Structure Analysis
The molecular formula of Carbon-13C disulfide is CS2 . The average mass is 76.141 Da and the monoisotopic mass is 75.944138 Da . The molecular structure of Carbon-13C disulfide was investigated by molecular packing analysis with a computed dynamical model. This model includes thermal motions, molecular deformations, and anisotropic atomic repulsive interactions .Chemical Reactions Analysis
Carbon-13C disulfide can react with other compounds in various conditions. For instance, it can react with 2-(amino methyl) pyridine in dry CH3CN for several hours at room temperature .Physical And Chemical Properties Analysis
Carbon-13C disulfide is a clear, colorless or faintly yellow, mobile liquid at room temperature . It is slightly soluble in water, miscible with alcohol, ether, benzene, and chloroform .科学研究应用
1. 电子性质和核磁共振光谱
- 使用核磁共振光谱研究了碳-13C 二硫化物的电子性质。这包括对对位取代苯硫醇和二硫化物进行分析,计算了优化的几何结构和电子结构,并通过从头算哈特里-福克方法评估了各向同性位移。这种方法显示了对位取代碳的化学位移与 Hammett 常数之间的线性相关性,表明其在理解这类化合物的电子结构中的实用性 (Sengar, Nemykin & Basu, 2003)。
2. 红外光谱和固态物理学中的作用
- 碳-13C 二硫化物在红外光谱研究中发挥着关键作用。例如,在固体环境中孤立的线性二硫化碳经过光解研究展示了新的光谱线。这些研究有助于我们了解二硫化碳在不同状态下的性质,包括其环状形式,并对固态物理学和材料科学产生影响 (Bahou, Lee & Lee, 2000)。
3. 磁共振应用
- 文献记录了使用碳-13 NMR 准确测量二硫化碳中长自旋-自旋弛豫时间。这为理解二硫化碳的磁共振性质提供了基础数据,对化学分析和材料表征应用至关重要 (Tiffon, Ancian & Dubois, 1981)。
4. 预测二硫键形成
- 研究表明,13C NMR 化学位移可以预测二硫键的形成。这在蛋白质折叠研究和 NMR 结构测定中尤为重要,提供了一种区分半胱氨酸还原和氧化状态的方法 (Sharma & Rajarathnam, 2000)。
5. 同位素对蒸汽压的影响
- 研究了碳-13 和硫同位素对液态二硫化碳蒸汽压的影响。了解这些同位素效应对环境科学和大气化学应用至关重要,特别是对了解挥发性化合物行为的影响 (Betts & Buchannon, 1976)。
6. 催化剂上碳质物种的表征
- 使用13C NMR 光谱学实现了对钌催化剂上碳物种的表征。这项研究在催化和表面科学中至关重要,提供了不同碳物种如何相互作用并影响催化剂性能的见解 (Duncan, Winslow & Bell, 1985)。
7. 工业过程中的吸附和去除效率
- 使用单原子催化剂对二硫化碳的吸附研究在工业过程中显示出潜力,特别是在石化和冶炼行业。这项工作有助于开发更有效的方法,从排放物中去除有害的有机硫化合物 (Wang et al., 2021)。
8. 蛋白质中二硫键异构化的研究
- 对蛋白质中二硫键异构化的研究,如牛胰蛋白酶抑制剂中所见,已经使用13C-NMR进行了研究。这项研究对于理解蛋白质动态和功能具有重要意义,为了解蛋白质折叠和稳定性的结构方面提供了见解(Takeda, Miyanoiri, Terauchi & Kainosho, 2016)。
9. 环境监测和空气污染控制
- 关于非热等离子体中二硫化碳的转化和使用光谱方法检测大气中的二硫化碳的研究突显了碳-13C二硫化碳在环境监测和污染控制中的重要性。这些研究有助于制定更有效的空气质量管理策略,减轻有毒化合物的影响(Yan, Sun, Zhu & Fan, 2013); (Yu et al., 2004)。
10. 用于二硫化碳处理的生物技术
- 生物技术已被探索作为处理废气中二硫化碳的替代方法。这项研究对于开发可持续和环保的方法来处理危险污染物至关重要,特别是在涉及纤维、矿业和橡胶制品的工业中(Rojo et al., 2010)。
安全和危害
未来方向
Hyperpolarized (HP) carbon 13 (13C) MRI is an emerging molecular imaging method that allows rapid, noninvasive, and pathway-specific investigation of dynamic metabolic and physiologic processes that were previously inaccessible to imaging . This could potentially open up new avenues for the use of Carbon-13C disulfide in medical imaging and diagnostics .
属性
InChI |
InChI=1S/CS2/c2-1-3/i1+1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJOPFRUJISHPQ-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=S)=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=S)=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451123 | |
| Record name | Carbon-13C disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbon-13C disulfide | |
CAS RN |
30860-31-2 | |
| Record name | Carbon-13C disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 30860-31-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1366753.png)

